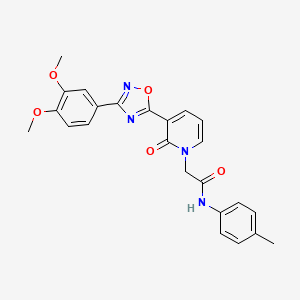

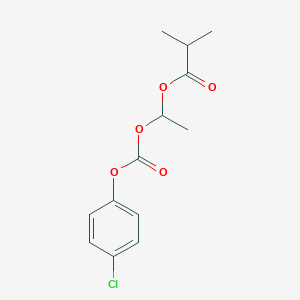

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate, also known as 4-chloro-N-ethyl-2-isobutyrate, is a synthetic chemical compound used in various scientific and laboratory experiments. Its molecular formula is C11H15ClO4 and it has a molecular weight of 248.69 g/mol. It is a colorless, crystalline solid and has a melting point of 118-120 °C. It is soluble in ethanol, ethyl acetate and other organic solvents.

Scientific Research Applications

Synthesis and Polymerization Applications

A study by Abuelroos et al. (2020) reported the synthesis of novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates through the Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. These compounds, including variations with chlorophenoxy substitutions, were copolymerized with styrene, suggesting their potential in developing new polymer materials [Abuelroos et al., 2020].

Catalysis and Carbonylation Reactions

Seayad et al. (1999) explored the carbonylation of 1-(4-isobutylphenyl)ethanol using a homogeneous catalyst system, achieving high ibuprofen selectivity. Although not directly related to "1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate," this research demonstrates the relevance of carbonylation reactions in synthesizing valuable chemical products [Seayad et al., 1999].

Biological Activity: Peroxisomal Beta-Oxidation

A study on ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA), a compound structurally related to "1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate," revealed its hypoglycemic properties and ability to induce peroxisomal beta-oxidation in rat liver, a process vital for breaking down fatty acids [Bone et al., 1982].

Environmental and Analytical Applications

Kiss et al. (2022) investigated the electropolymerization of phenylphenols for sensing applications in organic media. Their findings emphasize the potential of chlorophenoxy-related compounds in creating sensitive materials for detecting organic pollutants [Kiss et al., 2022].

properties

IUPAC Name |

1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHOSCHERXEKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2595422.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595429.png)

![2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595430.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B2595431.png)

![N-(2,4-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2595436.png)

![4-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2595438.png)

![2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2595439.png)

![2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2595440.png)